Agavoside B
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Overview
Description
Agavoside B is a steroidal saponin, a class of organic compounds characterized by their structure, which includes a steroid aglycone moiety. The steroidal aglycone in this compound is typically a spirostane, furostane, spirosolane, solanidane, or curcubitacin derivative . This compound is known for its presence in certain plant species, particularly those in the Agave genus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Agavoside B involves the glycosylation of hecogenin, a steroidal sapogenin. The process typically includes the following steps:
Glycosylation Reaction: Hecogenin is reacted with a glycosyl donor, such as β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside, under acidic conditions to form this compound.
Purification: The product is purified using chromatographic techniques to isolate this compound from other reaction by-products.
Industrial Production Methods: Industrial production of this compound may involve the extraction of hecogenin from natural sources, followed by its glycosylation using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Agavoside B undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the aglycone moiety can be reduced to form alcohols.
Substitution: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to release the aglycone and sugar moieties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases are used for hydrolysis.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Release of hecogenin and sugar moieties.
Scientific Research Applications
Agavoside B has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Agavoside B involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Agavoside B is unique among steroidal saponins due to its specific glycosylation pattern and biological activities. Similar compounds include:
Agavoside A: Another steroidal saponin with a different glycosylation pattern.
Hecogenin: The aglycone moiety of this compound, which lacks the glycosylation.
Diosgenin: A structurally related steroidal sapogenin with different biological activities.
This compound stands out due to its specific glycosylation and the resulting unique biological properties .
Properties
CAS No. |
56857-66-0 |
---|---|
Molecular Formula |
C39H62O14 |
Molecular Weight |
754.9 g/mol |
IUPAC Name |
16-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |
InChI |
InChI=1S/C39H62O14/c1-17-7-10-39(48-16-17)18(2)28-24(53-39)12-23-21-6-5-19-11-20(8-9-37(19,3)22(21)13-27(42)38(23,28)4)49-35-33(47)31(45)34(26(15-41)51-35)52-36-32(46)30(44)29(43)25(14-40)50-36/h17-26,28-36,40-41,43-47H,5-16H2,1-4H3 |
InChI Key |
YEKZYRCPUZIPAI-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |
Isomeric SMILES |
C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Agavoside B; |
Origin of Product |
United States |
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